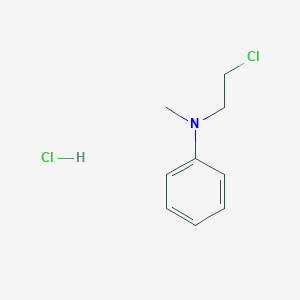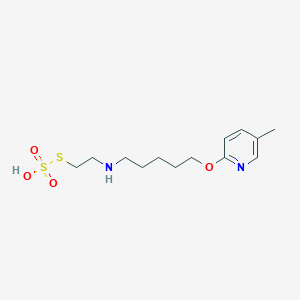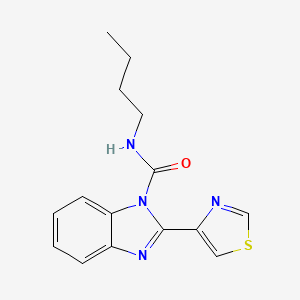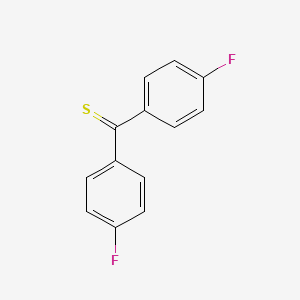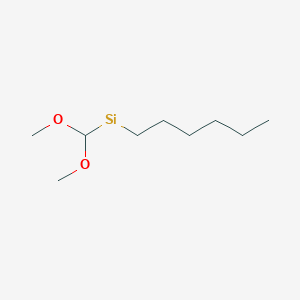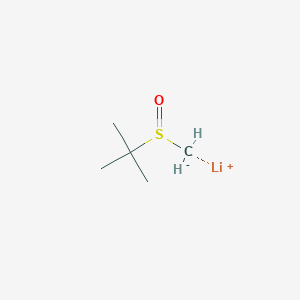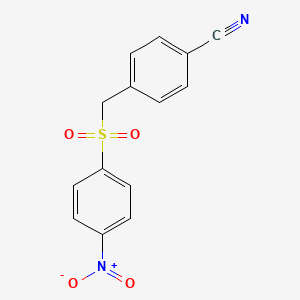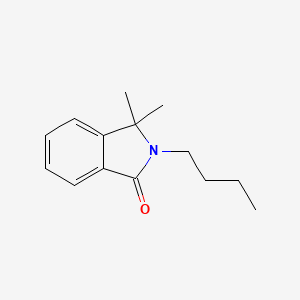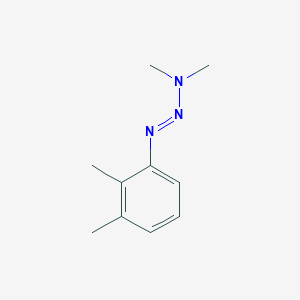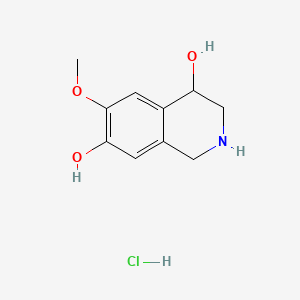
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride typically involves the reaction of 3-methoxyphenethylamine with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core. This is followed by hydroxylation at the 4 and 7 positions to introduce the diol functionality. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and neurotoxic effects.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The compound may also interact with enzymes involved in oxidative stress and inflammation, contributing to its neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is unique due to the presence of both methoxy and diol functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other tetrahydroisoquinoline derivatives, making it a valuable compound for research and development .
Propiedades
Número CAS |
41462-33-3 |
|---|---|
Fórmula molecular |
C10H14ClNO3 |
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10-3-7-6(2-8(10)12)4-11-5-9(7)13;/h2-3,9,11-13H,4-5H2,1H3;1H |
Clave InChI |
KONIYVMSXQZZFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CNCC(C2=C1)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
